N-(1,3-benzodioxol-5-ylmethyl)-2-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetamide is a complex organic compound that features a benzodioxole moiety and a pyranochromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetamide typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives and pyranochromenone precursors. Common synthetic routes may involve:
Condensation Reactions: Combining benzodioxole derivatives with acetamide groups under acidic or basic conditions.
Cyclization Reactions: Forming the pyranochromenone ring system through intramolecular cyclization.
Functional Group Transformations: Introducing functional groups such as methyl or oxo groups through selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of oxo groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-2-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetamide: can be compared with other benzodioxole and pyranochromenone derivatives.
Benzodioxole Derivatives: Compounds with similar benzodioxole moieties, such as safrole or piperonyl butoxide.
Pyranochromenone Derivatives: Compounds with similar pyranochromenone structures, such as coumarins or flavonoids.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
898917-24-3 |
---|---|
Molecular Formula |
C25H25NO6 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2,2,6-trimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-7-yl)acetamide |
InChI |
InChI=1S/C25H25NO6/c1-14-17-9-16-6-7-25(2,3)32-20(16)11-21(17)31-24(28)18(14)10-23(27)26-12-15-4-5-19-22(8-15)30-13-29-19/h4-5,8-9,11H,6-7,10,12-13H2,1-3H3,(H,26,27) |
InChI Key |
OTWXGVQJJOHOGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C3CCC(OC3=C2)(C)C)CC(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.